molecular formula C13H16N2O2 B2800522 N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide CAS No. 1252307-26-8

N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide

Cat. No.: B2800522
CAS No.: 1252307-26-8
M. Wt: 232.283
InChI Key: JUQDZNPSNMECMF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a phenoxy group, and an acetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with an appropriate amine, such as 1-cyano-1-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amide derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenoxyacetamide compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the phenoxy and acetamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-(1-cyano-1-methylpropyl)benzamide: This compound has a benzamide group instead of a phenoxyacetamide group, which may result in different chemical and biological properties.

    N-(1-cyano-1-methylpropyl)-3-phenylpropanamide:

    N-(1-cyano-1-methylpropyl)-2-methylbutanamide: This compound belongs to the pyrethroid insecticides family and has different industrial and agricultural applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(2,10-14)15-12(16)9-17-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQDZNPSNMECMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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